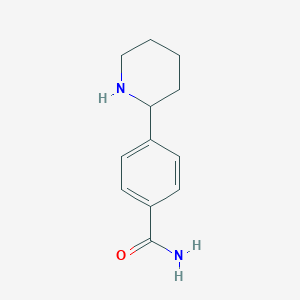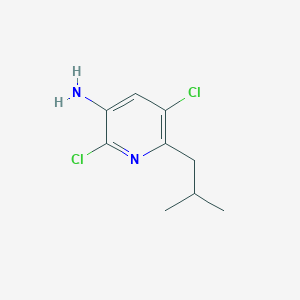
3-Methoxy-1H-indazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1H-indazole-7-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a methoxy group at the third position and a carbonitrile group at the seventh position of the indazole ring, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the indazole core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 3-methoxy-1H-indazole-7-carboxylic acid.
Reduction: Formation of 3-methoxy-1H-indazole-7-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 3-Methoxy-1H-indazole-5-carbonitrile
- 3-Methoxy-1H-indazole-6-carbonitrile
- 3-Methoxy-1H-indazole-4-carbonitrile
Comparison: While these compounds share the indazole core and methoxy group, the position of the carbonitrile group varies, leading to differences in their chemical reactivity and biological activities. 3-Methoxy-1H-indazole-7-carbonitrile is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-methoxy-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-9-7-4-2-3-6(5-10)8(7)11-12-9/h2-4H,1H3,(H,11,12) |
InChI Key |
HIFROVHHCBRWRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C(C=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


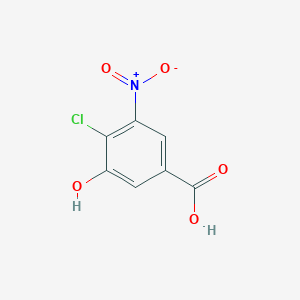
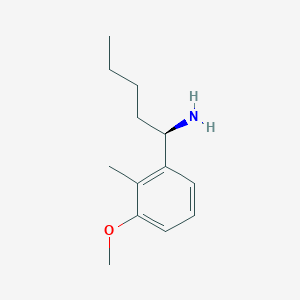
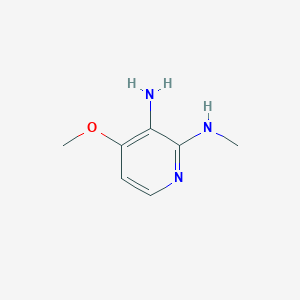



![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)


